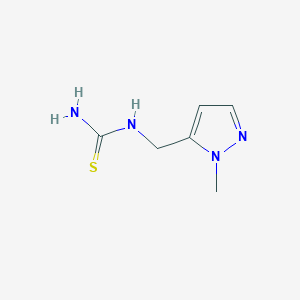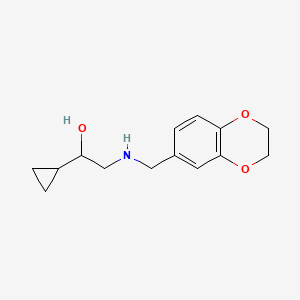![molecular formula C11H22N2O5S B7570031 2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7570031.png)
2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid (MPP) is a chemical compound that has been studied for its potential use in various scientific research applications. It is a piperazine derivative that has been synthesized using various methods.
Mechanism of Action
2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid acts as an agonist of the GABA(B) receptor, which is a metabotropic receptor that is involved in the regulation of neurotransmitter release and neuronal excitability. The activation of the GABA(B) receptor by this compound leads to the inhibition of neurotransmitter release and a decrease in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of neurotransmitter release, a decrease in neuronal excitability, and the modulation of synaptic plasticity. This compound has also been shown to have anxiolytic, anticonvulsant, and antidepressant effects.
Advantages and Limitations for Lab Experiments
2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid has several advantages for lab experiments, including its high potency and selectivity for the GABA(B) receptor. However, its limitations include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Future Directions
For the study of 2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid include further investigation of its potential as a tool in the study of the GABA(B) receptor and its signaling pathways. Additionally, further research is needed to determine the safety and efficacy of this compound in humans and its potential use in the treatment of neurological disorders. Other future directions include the development of new synthetic methods for this compound and the investigation of its potential use in other scientific research applications.
Synthesis Methods
2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid can be synthesized using various methods, including the reaction of piperazine with 3-methoxypropylsulfonyl chloride and subsequent reaction with 2-bromoacetic acid. Other methods involve the reaction of piperazine with 2-bromoacetic acid followed by the reaction with 3-methoxypropylsulfonyl chloride. The purity of the synthesized this compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC).
Scientific Research Applications
2-[4-(3-Methoxypropylsulfonyl)piperazin-1-yl]propanoic acid has been studied for its potential use in various scientific research applications, including its role as an agonist of the GABA(B) receptor. It has also been studied for its potential use as a tool in the study of the GABA(B) receptor and its signaling pathways. Additionally, this compound has been studied for its potential use in the treatment of various neurological disorders, including epilepsy and depression.
Properties
IUPAC Name |
2-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O5S/c1-10(11(14)15)12-4-6-13(7-5-12)19(16,17)9-3-8-18-2/h10H,3-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNSPNJQIHJIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)S(=O)(=O)CCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1,3-Thiazol-2-yl)ethylsulfamoylmethyl]benzoic acid](/img/structure/B7569993.png)

![2-[(3-Ethylmorpholin-4-yl)methyl]-5-fluorobenzoic acid](/img/structure/B7570012.png)

![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-en-1-amine](/img/structure/B7570030.png)


![5-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B7570046.png)
![5-Fluoro-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7570053.png)
![2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7570059.png)
![2,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B7570064.png)

